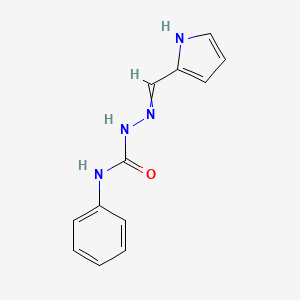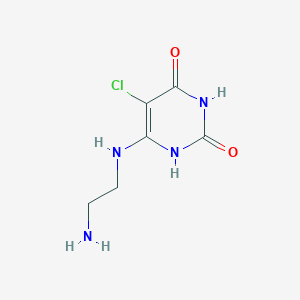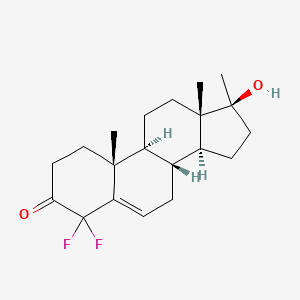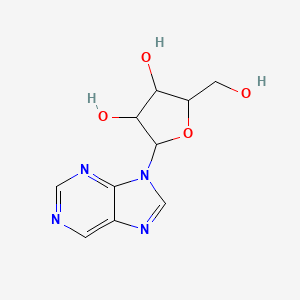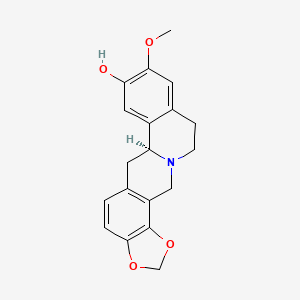
(S)-Cheilanthifoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cheilanthifoline is a natural product found in Dactylicapnos torulosa, Papaver macrostomum, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Alkaloid Biosynthesis
(S)-Cheilanthifoline, an alkaloid found in various plant species, has been studied for its role in alkaloid biosynthesis. Research has shown that it undergoes transformations such as methylation and ethylation, leading to the formation of other compounds like sinactine and 6-methoxy-7-ethoxy-1-keto-1:2:3:4-tetrahydro-isoquinoline. It is considered as 2-O-desmethyl-sinactine, emphasizing its importance in the biosynthetic pathways of alkaloids (Manske, 1940).
Antiplasmodial Properties
This compound has shown promising in vitro antiplasmodial activities against Plasmodium falciparum, the parasite responsible for malaria. This discovery supports the clinical use of plants containing this compound in traditional medicine and identifies it as a potential new antimalarial drug lead (Wangchuk et al., 2010).
Enzymatic Synthesis and Enzyme Inhibition
Studies on the enzymatic synthesis of this compound reveal its formation from (S)-scoulerine via cytochrome P450-dependent enzymes. This discovery is significant for understanding the complex mechanisms of alkaloid formation in plants (Bauer & Zenk, 1991). Furthermore, this compound and other alkaloids have been studied for their potential anti-inflammatory properties, particularly their effects on osteoclastogenesis, which could have implications in bone health and diseases related to bone degradation (Lee et al., 2016).
Genetic Studies
Research involving the cloning and characterization of genes responsible for this compound synthesis in plants like Chelidonium majus has furthered understanding of its biosynthetic pathways. These studies are crucial for exploring genetic engineering approaches to enhance or modify the production of this and related alkaloids in plants (Yahyazadeh et al., 2017).
Potential in Crop Protection
The diverse biological activities of this compound and related compounds also extend to applications in crop protection, as evidenced by bioassays testing their effectiveness against various pests and diseases affecting plants (Gaulton et al., 2015).
Eigenschaften
CAS-Nummer |
483-44-3 |
|---|---|
Molekularformel |
C19H19NO4 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(13S)-16-methoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-17-ol |
InChI |
InChI=1S/C19H19NO4/c1-22-18-8-13-12(7-16(18)21)4-5-20-9-14-11(6-15(13)20)2-3-17-19(14)24-10-23-17/h2-3,7-8,15,21H,4-6,9-10H2,1H3/t15-/m0/s1 |
InChI-Schlüssel |
MKRKFSHHTKVRAR-HNNXBMFYSA-N |
Isomerische SMILES |
COC1=C(C=C2CCN3CC4=C(C[C@H]3C2=C1)C=CC5=C4OCO5)O |
SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)O |
Kanonische SMILES |
COC1=C(C=C2CCN3CC4=C(CC3C2=C1)C=CC5=C4OCO5)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



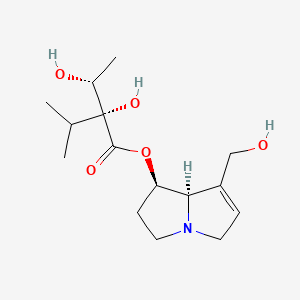
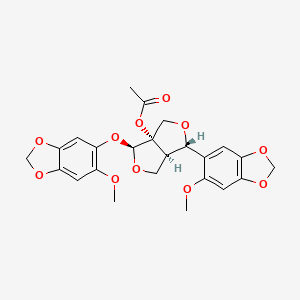
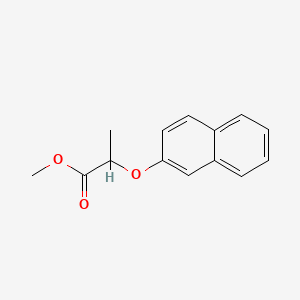
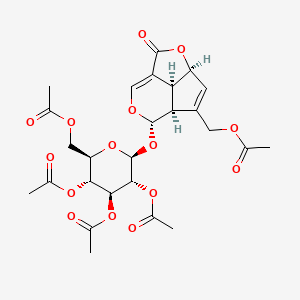
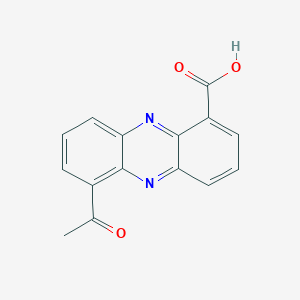

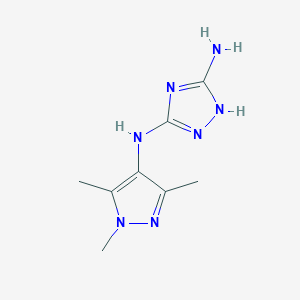
![Benzenamine, N,N-dimethyl-2-(1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl)-](/img/structure/B1219725.png)
